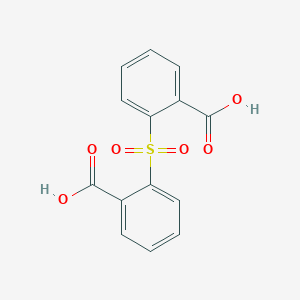

2,2'-Dicarboxydiphenylsulphone

Description

2,2'-Dicarboxydiphenylsulphone (CAS 22219-00-7) is a sulfone-based aromatic compound featuring two benzene rings connected by a sulfonyl group (-SO₂-) and substituted with carboxylic acid (-COOH) groups at the 2 and 2' positions. Its molecular formula is C₁₄H₁₀O₆S, with a molar mass of 306.29 g/mol and a predicted density of 1.509 g/cm³ . The compound exhibits a melting point of 138–139°C (in ligroine solvent) and a predicted boiling point of 598.9°C . The carboxylic acid groups contribute to its acidity, with a predicted pKa of 2.36, significantly lower than unsubstituted benzoic acid (pKa ~4.2), likely due to the electron-withdrawing sulfone group enhancing proton dissociation . Structurally, the sulfone bridge imparts rigidity, while the carboxyl groups enable reactivity in polymer synthesis, coordination chemistry, or derivatization (e.g., esterification). Applications may include advanced materials, pharmaceuticals, or agrochemicals, though specific uses require further study .

Properties

IUPAC Name |

2-(2-carboxyphenyl)sulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6S/c15-13(16)9-5-1-3-7-11(9)21(19,20)12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFRNZNXMCOXHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dicarboxydiphenylsulphone typically involves multi-step reactions. One common method includes the reaction of diphenylsulfone with potassium carbonate and copper in water at elevated temperatures (130-140°C) followed by oxidation with sodium periodate .

Industrial Production Methods: Industrial production methods for 2,2’-Dicarboxydiphenylsulphone are not extensively documented. the synthesis generally follows similar multi-step processes involving the use of robust reagents and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dicarboxydiphenylsulphone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to sulfide.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions:

Oxidation: Sodium periodate is commonly used as an oxidizing agent.

Reduction: Reducing agents like lithium aluminum hydride can be employed.

Substitution: Typical electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions include various sulfone and sulfide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-Dicarboxydiphenylsulphone has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complex structures with metals.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the synthesis of advanced materials, including polymers and semiconductors.

Mechanism of Action

The mechanism of action of 2,2’-Dicarboxydiphenylsulphone involves its interaction with various molecular targets. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound. This property is utilized in various chemical reactions to modulate the activity of the compound and its derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 2,2'-dicarboxydiphenylsulphone with structurally related sulfones and biphenyl derivatives reveals key differences in functional groups, physicochemical properties, and applications:

Table 1: Comparative Properties of Sulfone Derivatives

| Compound | CAS Number | Molecular Formula | Molar Mass (g/mol) | Functional Groups | Melting Point (°C) | pKa | Key Applications |

|---|---|---|---|---|---|---|---|

| 2,2'-Dicarboxydiphenylsulphone | 22219-00-7 | C₁₄H₁₀O₆S | 306.29 | -SO₂-, -COOH | 138–139 | 2.36 | Polymer synthesis, chelating agents |

| Diphenyl Sulfone (DPS) | 127-63-9 | C₁₂H₁₀O₂S | 214.27 | -SO₂- | 124–126* | N/A | Polymer additive, thermal stabilizer |

| 4,4'-Dihydroxy Diphenyl Sulphone | 80-09-1 | C₁₂H₁₀O₄S | 266.27 | -SO₂-, -OH | 245–250* | ~9–10† | Resins, flame retardants |

| Benzidine-2,2'-disulphonic acid | 117-61-3 | C₁₂H₁₂N₂O₆S₂ | 344.36 | -SO₃H, -NH₂ | Not reported | <1‡ | Dye intermediates, organic synthesis |

*Values inferred from external sources due to lack of explicit data in evidence. †Estimated based on phenol-like acidity (hydroxyl groups). ‡Sulfonic acid groups typically exhibit pKa <1.

Key Findings :

This acidity makes it suitable for applications requiring pH-sensitive reactivity, such as catalysis or ion-exchange materials. Sulfonic acid groups in benzidine-2,2'-disulphonic acid confer even stronger acidity (pKa <1), ideal for dye synthesis but limit stability in aqueous environments .

Thermal and Physical Properties :

- The sulfone group (-SO₂-) in all compounds enhances thermal stability, as seen in DPS's use as a high-temperature polymer additive .

- 2,2'-Dicarboxydiphenylsulphone's higher molar mass and carboxyl substitution likely improve compatibility with polar polymers compared to DPS .

Applications :

- DPS is widely employed as a polymer additive due to its inertness and thermal stability .

- 4,4'-Dihydroxy diphenyl sulphone finds use in epoxy resins and flame retardants , leveraging hydroxyl groups for crosslinking .

- Benzidine-2,2'-disulphonic acid serves as a dye intermediate , where sulfonic acid groups improve water solubility and binding to fabrics .

- 2,2'-Dicarboxydiphenylsulphone is hypothesized to have niche roles in high-performance polymers (e.g., polyesters or polyamides) or metal-organic frameworks (MOFs) due to its dual carboxyl functionality .

Synthetic Relevance :

- The carboxyl groups in 2,2'-dicarboxydiphenylsulphone allow derivatization into esters, amides, or salts, broadening its utility in organic synthesis. This contrasts with DPS, which lacks reactive sites beyond the sulfone group .

Biological Activity

2,2'-Dicarboxydiphenylsulphone (DCPS) is a sulfonyl compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DCPS, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

DCPS is characterized by its unique chemical structure, which includes two carboxylic acid groups attached to a diphenylsulphone core. This configuration contributes to its reactivity and interaction with biological molecules.

Antioxidant Properties

Research indicates that DCPS exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in cells. A study demonstrated that DCPS could reduce oxidative damage in neuronal cells, suggesting potential neuroprotective effects .

Anti-inflammatory Effects

DCPS has been investigated for its anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in macrophages. This inhibition suggests that DCPS may have therapeutic potential in treating inflammatory diseases .

Anticancer Activity

Several studies have explored the anticancer properties of DCPS. In a notable case study, DCPS was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth was also observed in animal models, indicating its potential as a chemotherapeutic agent .

The biological activities of DCPS are attributed to its ability to modulate various signaling pathways. For instance:

- Antioxidant Mechanism : DCPS enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress .

- Anti-inflammatory Mechanism : It downregulates the NF-kB pathway, leading to decreased expression of inflammatory mediators .

- Anticancer Mechanism : DCPS promotes the release of cytochrome c from mitochondria, triggering the intrinsic apoptotic pathway in cancer cells .

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Increases SOD and catalase expression | |

| Anti-inflammatory | Inhibits NF-kB pathway | |

| Anticancer | Induces apoptosis via caspase activation |

Case Study 1: Neuroprotection

In a controlled study involving neuronal cell cultures exposed to oxidative stress, treatment with DCPS resulted in a significant reduction in cell death compared to untreated controls. The study concluded that DCPS could protect neuronal cells from oxidative damage, highlighting its potential for neurodegenerative diseases .

Case Study 2: Cancer Therapy

A preclinical trial assessed the efficacy of DCPS in a mouse model of breast cancer. Mice treated with DCPS showed a marked reduction in tumor volume and improved survival rates compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues treated with DCPS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.